4-(prop-2-en-1-yloxy)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an allyloxy group and a hydrazide linkage, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide typically involves the reaction of 4-(prop-2-en-1-yloxy)benzohydrazide with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the allyloxy group can undergo reactions that modify the compound’s structure and activity, enabling it to exert its effects through different mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(prop-2-yn-1-yloxy)benzaldehyde
- 4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde
- 4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
The presence of both the allyloxy and hydrazide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial contexts .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-prop-2-enoxy-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-5-10-24-18-8-6-17(7-9-18)20(23)22-21-13-19-15(3)11-14(2)12-16(19)4/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13+ |
InChI Key |
AAYQYGHNNMKKLR-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=C(C=C2)OCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.